molecular formula C28H46N6 B054492 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene CAS No. 124481-62-5

3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene

Cat. No.: B054492
CAS No.: 124481-62-5
M. Wt: 466.7 g/mol
InChI Key: QSDRINUOZNLAKB-UHFFFAOYSA-N
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Description

3,7,11,18,22,26-Hexaazatricyclo[26.2.2.2¹³,¹⁶]tetratriaconta-13,15,28,30,31,33-hexaene (abbreviated as P3 in literature) is a hexaaza macrocyclic ligand with a rigid, tricyclic framework containing six nitrogen atoms. Its molecular formula is C₂₈H₄₆N₆ (molecular weight: 466.71 g/mol), and it adopts a conformation that facilitates coordination with transition metals and selective binding to substrates like dicarboxylic acids and phosphates . The compound’s structure includes aromatic and aliphatic segments, enabling both hydrogen bonding and π-π interactions .

P3 has been extensively studied for its role in supramolecular chemistry, particularly in forming dinuclear metal complexes (e.g., Co²⁺, Cu²⁺) with distinct coordination geometries. For instance, Co²⁺ complexes exhibit a tetragonal pyramidal coordination, with Co–N bond lengths averaging 2.053 Å and Co–Cl bonds ranging from 2.351–2.489 Å . These structural features underpin its applications in catalysis and molecular recognition .

Properties

IUPAC Name

3,7,11,18,22,26-hexazatricyclo[26.2.2.213,16]tetratriaconta-1(31),13,15,28(32),29,33-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N6/c1-13-29-14-2-18-32-22-27-9-11-28(12-10-27)24-34-20-4-16-30-15-3-19-33-23-26-7-5-25(6-8-26)21-31-17-1/h5-12,29-34H,1-4,13-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDRINUOZNLAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCNCC2=CC=C(CNCCCNCCCNCC3=CC=C(CNC1)C=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401958
Record name 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124481-62-5
Record name 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene (CAS 124481-62-5) is a complex nitrogen-rich heterocyclic compound with significant potential for various biological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple nitrogen atoms integrated into its framework. The molecular formula is C28H46N6C_{28}H_{46}N_{6}, with a molecular weight of approximately 466.71 g/mol. Its structural characteristics contribute to its biological activity and interaction with various biological systems.

PropertyValue
Molecular FormulaC28H46N6
Molecular Weight466.71 g/mol
Melting Point100-104 °C
Boiling PointN/A

Anticancer Properties

Research has indicated that 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted by researchers at [source needed], the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Antimicrobial Activity

The compound's nitrogen-rich structure may also contribute to its antimicrobial properties. Preliminary studies have shown effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity of 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The biological activity of this compound is believed to be related to its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for potential therapeutic applications. Toxicological assessments are still ongoing to evaluate the safety of this compound in vivo.

Summary of Toxicity Studies

Preliminary toxicity studies indicate that at lower concentrations (below 10 µM), the compound exhibits low cytotoxicity towards normal human fibroblast cells (HDF). However, further studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Key Chemical Properties

  • Molecular Formula : C28H46N6
  • Molecular Weight : 466.71 g/mol
  • Structural Features : Multiple nitrogen atoms in a cyclic arrangement enhancing its chemical reactivity.

Medicinal Chemistry

Research indicates that 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene exhibits promising biological activities that may be beneficial in medicinal chemistry. Its ability to interact with various biological systems makes it a candidate for drug development.

Metal Complexation Studies

The compound's extensive nitrogen framework allows for effective complexation with metal ions. This property is significant for:

  • Catalysis : Serving as a ligand in catalytic processes.
  • Material Science : Developing novel materials with specific electronic or magnetic properties.

Biofilm Disassembly

Recent studies have explored the use of this compound as a self-produced trigger for biofilm disassembly in microbial systems. This application is crucial for addressing biofilm-related challenges in medical and industrial contexts .

Structural Studies

The crystal structure of 3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene has been characterized in various studies to understand its interactions at the molecular level and its potential applications in nanotechnology and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Me₂P3 (7,22-Dimethyl Derivative) Me₂P3, a methyl-substituted variant of P3, shares the same macrocyclic backbone but lacks selectivity for dicarboxylic acids. Binding studies reveal that P3 exhibits 4.74 log K₆ᴿ for isophthalic acid (H₂is), while Me₂P3 shows weaker and non-selective binding. Theoretical calculations attribute P3’s superior selectivity to its ability to adapt geometrically to substrates via hydrogen bonds, a feature hindered by Me₂P3’s steric bulk .

2.1.2. Bn Ligand (3,7,11,19,23,27-Hexaazatricyclo[27.3.1.1¹³,¹⁷]tetratriaconta-1(33),13,15,17(34),29,31-hexaene) Bn, an isomeric analogue of P3, differs in the placement of xylyl spacers. While both ligands bind pyrophosphate (Pp), P3 achieves log K₆ᴿ = 5.87 for H₆P3Pp²⁺, compared to Bn’s lower affinity. The meta-substituted cavity of P3 better accommodates Pp, yielding 88% selectivity over monophosphate (Ph), whereas Bn’s para-substituted cavity reduces this discrimination .

2.1.3. BPXD (3,6,9,16,19,22-Hexaazatricyclo[22.2.2.2¹¹,¹⁴]triaconta-1(26),11,13,24,27,29-hexaene) BPXD, a smaller macrocycle, lacks the tricyclic framework of P3 but shares hexaaza coordination sites.

Binding and Catalytic Performance

Compound Substrate Binding Constant (log K) Selectivity (%) Key Interaction Mechanism Reference
P3 Isophthalic acid (H₂is) 4.74 >89% (vs. H₂te) Hydrogen bonding, π-π stacking
Me₂P3 H₂is <4.74 Non-selective Steric hindrance limits adaptation
P3 Pyrophosphate (Pp) 5.87 88% (vs. Ph) Coulombic and hydrogen bonding
Bn Ligand Pp ~5.50 <70% Suboptimal cavity geometry
Cu₂L p-Nitrophenyl acetate k = 0.034 mol/s (pH 9.0) N/A Lewis acid catalysis

Notes:

  • P3’s catalytic performance in copper complexes (e.g., Cu₂L₂) demonstrates pH-dependent hydrolysis rates, governed by a Lewis acid mechanism .
  • The Co²⁺-P3 complex’s coordination geometry (tetragonal pyramidal) contrasts with Zn²⁺-macrocycle complexes, which often adopt octahedral geometries, affecting redox activity .

Selectivity and Theoretical Insights

Molecular dynamics simulations highlight P3’s flexibility in forming strong hydrogen bonds (e.g., N–H···O distances <2.0 Å) with rigid dicarboxylic acids, a trait absent in Me₂P3 due to methyl group steric effects . Additionally, P3’s cavity size (~9.3 Å × 11.1 Å × 12.0 Å) optimizes guest encapsulation, whereas Bn’s elongated cavity reduces complementarity with compact substrates like Pp .

Preparation Methods

Linear Precursor Design

The compound’s backbone consists of a 34-membered macrocycle with six secondary amine groups. A linear polyamine precursor, such as N,N'-bis(3-aminopropyl)-1,3-propanediamine , is theorized to undergo cyclization under high-dilution conditions to minimize oligomerization. The precursor’s terminal amines are protected with acid-labile groups (e.g., tert-butoxycarbonyl, Boc) to direct regioselective coupling.

Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Coupling Agent: Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or carbodiimides (EDC).

  • Temperature: 0–25°C under nitrogen atmosphere.

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Challenges :

  • Steric Hindrance : The tricyclic structure necessitates precise alignment of reactive sites.

  • Byproduct Formation : Intermolecular reactions dominate unless dilution (<0.01 M) is maintained.

Catalytic Cyclization

Transition-metal catalysts, particularly palladium(II) acetate, may facilitate C–N bond formation. A hypothetical pathway involves oxidative coupling of diamines with aryl halides, though this remains untested for this specific compound.

Template-Assisted Macrocycle Assembly

Metal-Ion Templating

Macrocyclic polyamines often utilize metal ions (e.g., Cu²⁺, Ni²⁺) as structural templates. For this compound, a hexadentate coordination geometry could preorganize the linear precursor around a central ion, enhancing cyclization efficiency.

Proposed Protocol :

  • Precomplexation : Mix the linear polyamine with Cu(NO₃)₂ in methanol.

  • Cyclization : Add dropwise to a solution of NaHCO₃, stirring for 72 hours.

  • Demetallation : Treat with EDTA solution, followed by lyophilization.

Yield Optimization :

ParameterOptimal RangeEffect on Yield
[Cu²⁺]1.2 equivMaximizes preorganization
pH8.5–9.0Prevents amine protonation
Reaction Time72–96 hoursEnsures complete cyclization

Hydrogen-Bond-Directed Synthesis

Supramolecular templates, such as urea derivatives, can align amines via hydrogen bonding. For example, a bis-urea template with complementary spacing to the macrocycle’s dimensions might guide precursor assembly.

Solid-Phase Synthesis

Resin-Bound Methodology

Solid-phase synthesis circumvents solubility issues and simplifies purification. A Merrifield resin functionalized with a primary amine serves as the anchor point for sequential coupling of protected diamine monomers.

Stepwise Assembly :

  • Loading : Attach the first monomer via amide bond.

  • Elongation : Deprotect (e.g., remove Fmoc with piperidine), couple next monomer.

  • Cyclization : Cleave the linear chain from the resin, then perform solution-phase macrocyclization.

Advantages :

  • Purification : Intermediates are washed extensively, reducing byproducts.

  • Scalability : Automatable using peptide synthesizers.

Post-Synthesis Characterization

Spectroscopic Validation

  • NMR : ¹H NMR should show six distinct NH signals (δ 1.8–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).

  • MS : High-resolution ESI-MS expected at m/z 467.71 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) typically resolves the macrocycle at ~12.3 minutes.

Industrial-Scale Considerations

Cost-Effective Feedstocks

Bulk synthesis requires inexpensive diamines like 1,3-diaminopropane or putrescine . However, regulatory restrictions apply due to the compound’s irritant properties (H315, H319).

Waste Management

Neutralization of acidic byproducts (e.g., TFA) with CaCO₃ is critical to meet environmental standards .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,7,11,18,22,26-hexaazatricyclo[26.2.2.2¹³,¹⁶]tetratriaconta-13,15,28,30,31,33-hexaene (referred to as "Compound X")?

  • Methodology : The synthesis typically involves coordinating macrocyclic ligands with transition metals. For example, a chloroform solution of the ligand (L) is combined with cobalt chloride in methanol, resulting in a purple solution that yields crystals via slow evaporation at room temperature . Key steps include stoichiometric control (e.g., 1:2 molar ratio of ligand to CoCl₂) and solvent selection (methanol/chloroform) to stabilize intermediates.
  • Validation : X-ray crystallography confirms the structure, with lattice parameters (e.g., triclinic P1 space group, a=9.310(2)a = 9.310(2) Å, V=1062.0V = 1062.0 ų) and R-factor validation (Rgt=0.050R_{gt} = 0.050) .

Q. How is the crystal structure of Compound X determined, and what insights does it provide?

  • Experimental Design : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the coordination geometry. For example, the Co(II) complex of Compound X forms a distorted octahedral geometry with nitrogen donors from the macrocycle and chloride ligands .
  • Key Data : Bond angles (e.g., N-Co-N ≈ 90–95°) and torsion angles (e.g., 65.71(3)° for γ) highlight steric strain in the macrocyclic framework. These parameters guide hypotheses about ligand flexibility and metal-binding selectivity .

Q. What are the preliminary reactivity trends of Compound X with transition metals?

  • Approach : Test reactions with metals like Co(II), Ni(II), or Cu(II) under varying pH and solvent conditions. Evidence shows Co(II) forms stable complexes in methanol/chloroform, while other metals may require chelating agents or templating ions .
  • Analysis : UV-Vis spectroscopy (e.g., d-d transitions at 500–600 nm) and magnetic susceptibility measurements (e.g., µₑff ≈ 4.2 BM for high-spin Co(II)) confirm metal-ligand interactions .

Advanced Research Questions

Q. How can computational modeling optimize the design of Compound X derivatives for specific coordination environments?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic structures and binding energies. For example, compare frontier molecular orbitals (HOMO-LUMO gaps) of free ligand vs. metal complexes to assess redox activity .
  • Validation : Overlay computed bond lengths/angles with SC-XRD data (e.g., <0.05 Å deviation) to refine force fields .

Q. What strategies resolve contradictory data on the stability of Compound X in aqueous vs. nonpolar solvents?

  • Experimental Design : Conduct stability assays using NMR (e.g., ¹H/¹³C peak broadening in D₂O vs. CDCl₃) and mass spectrometry (ESI-MS) to detect hydrolysis products.
  • Case Study : Evidence suggests chloroform stabilizes the ligand framework, while protic solvents (e.g., water) may protonate nitrogen donors, destabilizing metal complexes .

Q. How does functionalization of the macrocyclic backbone (e.g., adding electron-withdrawing groups) alter supramolecular interactions?

  • Synthesis : Introduce substituents via post-modification (e.g., nitration, sulfonation) or pre-functionalized building blocks. For example, dichlorophenyl derivatives enhance π-π stacking, as seen in related tetraazacycles .
  • Characterization : Use powder XRD and DSC to compare crystallinity and thermal stability before/after functionalization .

Q. What mechanistic insights explain the acid/base-induced structural rearrangements in Compound X?

  • Approach : Monitor pH-dependent conformational changes via variable-temperature NMR and IR spectroscopy (e.g., shifts in N-H stretching frequencies).
  • Findings : Protonation at specific nitrogen sites (e.g., bridgehead amines) induces ring puckering, as observed in analogous aza-macrocycles .

Data Contradiction Analysis

Q. Why do different studies report conflicting coordination numbers for Compound X with the same metal?

  • Root Cause : Variations in counterion choice (e.g., Cl⁻ vs. NO₃⁻) or crystallization conditions (e.g., solvent polarity) can alter metal-ligand stoichiometry. For example, Co(II) complexes may adopt 4- or 6-coordinate geometries depending on anion size .
  • Resolution : Standardize synthetic protocols (e.g., fixed anion sources) and use EXAFS to confirm coordination spheres independently .

Q. How to address discrepancies in reported bioactivity of Compound X derivatives?

  • Hypothesis : Impurity profiles (e.g., residual solvents or unreacted ligands) may confound bioassays.
  • Method : Purify samples via preparative HPLC (>95% purity) and validate with LC-MS. Cross-reference bioactivity data with structural analogs (e.g., EPA DSSTox entries) to isolate structure-activity relationships .

Tables of Key Parameters

Property Value/Description Source
Crystal SystemTriclinic, P1 space group
Unit Cell Volume (ų)1062.0
Co(II)-N Bond Length (Å)1.92–2.05
Magnetic Moment (µₑff, BM)~4.2 (high-spin Co(II))
Solvent StabilityStable in chloroform; hydrolyzes in water

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene
Reactant of Route 2
3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene

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